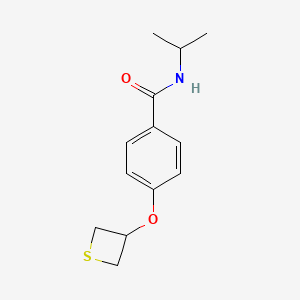

N-isopropyl-4-(3-thietanyloxy)benzamide

Description

Properties

IUPAC Name |

N-propan-2-yl-4-(thietan-3-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-9(2)14-13(15)10-3-5-11(6-4-10)16-12-7-17-8-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNYOHBVYARQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)OC2CSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds:

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield), featuring dimethoxy groups on the phenyl ring .

2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) : Produced using methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield), with a hydroxy substituent on the benzamide .

N-Isopropyl-4-(phenylethynyl)benzamide (1i): Synthesized via Sonogashira coupling of N-isopropyl-4-bromobenzamide with phenylacetylene under palladium/copper catalysis, highlighting alkynyl group introduction .

N-Isopropyl-4-(6-(4-(methoxymethyl)benzamido)benzo[d][1,3]dioxol-5-yl)benzamide (C10) : A polysubstituted benzamide with a benzo[d][1,3]dioxole moiety, crystallized from EtOAc (76% yield) .

Physicochemical Properties

Key Observations:

- Molecular Weight : Higher molecular weights (e.g., C10 at 477.19 g/mol) correlate with complex substituents like benzo[d][1,3]dioxole .

- Purity : Commercial analogs (e.g., piperidinyl derivatives) are typically ≥95% pure, emphasizing rigorous purification protocols .

- Stability : Hydrazine-containing derivatives (e.g., ) require dark, inert storage conditions due to sensitivity, unlike stable alkynyl or methoxy variants .

Structural-Activity Relationships (SAR)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-isopropyl-4-(3-thietanyloxy)benzamide, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : Multi-step synthesis typically involves coupling the benzamide core with a thietane-derived moiety. Key steps include:

- Nucleophilic substitution : React 4-hydroxybenzamide derivatives with 3-thietanol under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage .

- Amide formation : Use HATU or EDC/HOBt coupling agents to introduce the isopropylamine group .

- Optimization : Microwave-assisted synthesis (80–100°C, 30 min) reduces side reactions and improves yields compared to traditional reflux methods .

- Critical Parameters : Solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading significantly influence reaction efficiency. Monitor purity via HPLC at each stage .

Q. How can researchers purify this compound to achieve >98% purity for pharmacological assays?

- Methodological Answer :

- Chromatography : Use reverse-phase C18 columns with gradient elution (water:acetonitrile, 0.1% TFA) to separate polar byproducts .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours to isolate crystalline material .

- Validation : Confirm purity via LC-MS (ESI+) and compare retention times with synthetic standards .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., thietane ring protons at δ 3.5–4.0 ppm) and confirm amide bond formation .

- FT-IR : Detect characteristic bands for C=O (1650–1680 cm⁻¹) and N–H (3300 cm⁻¹) .

- X-ray crystallography : Use SHELXL for refinement to resolve stereochemistry and confirm thietane ring geometry .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental molecular geometries?

- Methodological Answer :

- Data Collection : Perform single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to obtain high-resolution data .

- Refinement : Use SHELXL-2018 for anisotropic displacement parameters and hydrogen-bonding networks. Compare with DFT-optimized structures (B3LYP/6-31G*) .

- Discrepancy Analysis : If bond lengths differ >0.02 Å, reassess computational basis sets or consider crystal-packing effects .

Q. What strategies mitigate instability of this compound under physiological conditions?

- Methodological Answer :

- Degradation Pathways : Thietane rings are prone to oxidation; use DSC/TGA to identify decomposition thresholds (e.g., >150°C) .

- Stabilization : Formulate as lyophilized powders (with trehalose) or encapsulate in PLGA nanoparticles to enhance shelf life .

- In Vitro Testing : Conduct accelerated stability studies (40°C/75% RH, 6 months) with LC-MS monitoring .

Q. How can researchers reconcile conflicting bioactivity data from different receptor-binding assays?

- Methodological Answer :

- Assay Design : Use orthogonal methods (e.g., SPR for binding kinetics vs. cell-based cAMP assays for functional activity) .

- Control Standardization : Include reference ligands (e.g., propranolol for β-adrenergic receptors) to normalize inter-assay variability .

- Data Interpretation : Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition .

Q. What computational models predict the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (2.8–3.5), BBB permeability, and CYP450 interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and protein binding .

- Validation : Compare predicted clearance rates with in vivo rodent PK studies .

Q. How does the thietane ring’s conformation impact binding to biological targets?

- Methodological Answer :

- Conformational Analysis : Use NOESY NMR to identify spatial proximity between thietane protons and aromatic benzamide protons .

- Docking Studies : AutoDock Vina simulations with receptor crystal structures (e.g., 5-HT₃A) to map steric and electronic complementarity .

Methodological Notes

- Hazard Mitigation : Follow protocols in Prudent Practices in the Laboratory for handling mutagenic intermediates (e.g., PPE, fume hoods) .

- Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) in line with Organic Syntheses standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.